5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine
Description
Properties
IUPAC Name |
5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-15(2)10-5-7-16(8-6-10)11-3-4-12(13)14-9-11/h3-4,9-10H,5-8H2,1-2H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYMTHVANRCKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002317-13-6 | |
| Record name | 5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution on 5-Halopyridin-2-amine
A common approach involves reacting 5-chloropyridin-2-amine with 4-(dimethylamino)piperidine under basic or heated conditions to displace the chlorine atom, forming the C-N bond at the 5-position.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 5-chloropyridin-2-amine + 4-(dimethylamino)piperidine | Nucleophilic substitution at 5-position |
| 2 | Heating in polar aprotic solvent (e.g., DMF) with base | Formation of this compound |
This method benefits from the availability of starting materials and straightforward reaction conditions but may require careful control to avoid side reactions.
Reductive Amination and Cyclization
Reductive amination strategies involve the condensation of 5-aminopyridine-2-carboxaldehyde with 4-(dimethylamino)piperidine or its precursors, followed by reduction to form the target amine.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 5-aminopyridine-2-carboxaldehyde + 4-(dimethylamino)piperidine | Imine intermediate formation |
| 2 | Reduction (e.g., NaBH4 or catalytic hydrogenation) | Formation of this compound |
This method allows stereoselective control and high yields under mild conditions.
Metal-Catalyzed Cross-Coupling
Although less common for this specific compound, Suzuki or Buchwald-Hartwig amination reactions can be used to couple piperidine derivatives with halogenated pyridin-2-amines, often requiring protective groups on amines and optimized catalysts.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 5-halopyridin-2-amine + 4-(dimethylamino)piperidine boronate or amine | Pd-catalyzed C-N coupling |
| 2 | Base (e.g., K3PO4), solvent (e.g., dioxane/H2O), heat | Formation of target compound |
Research Findings and Yields
- Nucleophilic substitution methods generally afford moderate to high yields (50–80%) with good purity when optimized.
- Reductive amination provides stereoselective access and can be tuned for enantioselectivity.
- Metal-catalyzed couplings require careful ligand and catalyst selection to avoid deactivation by amine groups but can be effective for complex substitutions.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Halide displacement by piperidine amine | Simple, direct | Requires activated halide, possible side reactions | 50–80% |
| Reductive Amination | Imine formation + reduction | Stereoselective, mild conditions | Requires aldehyde precursor | 60–90% |
| Metal-Catalyzed Cross-Coupling | Pd-catalyzed C-N bond formation | Versatile, broad substrate scope | Sensitive to amine groups, needs protection | 40–75% |
Chemical Reactions Analysis
Types of Reactions
5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide (DMF), various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Scientific Research Applications
Drug Development
5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine has been explored as a lead compound in drug discovery programs targeting various diseases. Its structural features make it a candidate for developing inhibitors against specific enzymes and receptors involved in pathological processes.
- Case Study: Anticancer Activity
A study investigated the compound's efficacy against cancer cell lines. It was found to inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The results indicated a potential role in developing anticancer therapies .
Neuropharmacology
The compound exhibits properties that may influence neurotransmitter systems, particularly those related to mood and cognition. Its ability to cross the blood-brain barrier makes it a candidate for research into treatments for neurological disorders.
- Case Study: Antidepressant Effects
Research conducted on animal models demonstrated that administration of this compound resulted in significant antidepressant-like effects, suggesting its potential use in treating depression .
Cell Culture Applications
This compound has been employed as a non-ionic organic buffering agent in cell culture systems, maintaining pH levels conducive to cellular activities. Its buffering capacity supports various biological assays and experiments where pH stability is crucial .
Molecular Biology
In molecular biology applications, this compound has been used to enhance the solubility of nucleic acids and proteins, facilitating their study and manipulation in laboratory settings.
Toxicological Studies
Understanding the safety profile of this compound is essential for its application in research and potential therapeutic use. Toxicological assessments have indicated that while the compound shows promising biological activity, it also presents certain hazards that must be managed.
Mechanism of Action
The mechanism of action of 5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
The compound’s structural analogs differ in the heterocyclic core, substituent groups, and amine moieties, significantly influencing their physicochemical and pharmacological profiles. Key examples include:
Table 1: Molecular Properties of Selected Analogs
Substituent Effects on Bioactivity (Theoretical Insights)
- Piperazine vs.
- Trifluoromethyl Groups : The electron-withdrawing trifluoromethyl group in N-(Piperidin-1-yl)-5-(trifluoromethyl)pyridin-2-amine may increase metabolic stability and binding affinity to hydrophobic targets .
- Methyl vs. Ethylpiperazine: Ethylpiperazine derivatives (e.g., 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine) could modulate receptor selectivity due to increased steric bulk compared to methyl or dimethylamino groups .
Structural Diversity in Related Compounds
- Pyrimidine vs. Pyridine Cores : Pyrimidine-based analogs (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) may engage in different hydrogen-bonding interactions compared to pyridine derivatives, affecting target binding .
- Multi-cyclic Systems: Compounds like 4-(3-chloro-5-isopropyl-1H-pyrazol-4-yl)-N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]pyrimidin-2-amine (CAS: 1256963-02-6) demonstrate the incorporation of pyrazole and pyrimidine rings, expanding structural complexity for niche applications .
Biological Activity
5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
The compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs) , particularly CDK4 and CDK6. These kinases are crucial for cell cycle regulation and are often overexpressed in various cancers. By inhibiting these kinases, the compound can effectively disrupt the cell cycle, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Key Mechanisms:
- Inhibition of CDK4/6 : This leads to cell cycle arrest at the G1 phase, preventing progression to the S phase where DNA replication occurs.
- Impact on Apoptotic Pathways : The compound may enhance apoptotic signaling pathways, contributing to cancer cell death.
Research Findings
Recent studies have highlighted the biological activity of this compound through various assays and experimental models.
Cytotoxicity Assays
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, are critical for assessing potency.
In Vivo Studies
In vivo studies using mouse models have demonstrated that treatment with this compound results in significant tumor regression in xenograft models of human cancers. The compound's ability to penetrate tissues and reach therapeutic concentrations has been confirmed through pharmacokinetic studies.
Case Studies
Several case studies illustrate the therapeutic potential of the compound:
- Acute Myeloid Leukemia (AML) : A study showed that treatment with the compound led to a marked reduction in tumor size and improved survival rates in mice bearing MV4-11 xenografts.
- Breast Cancer : In MCF7 cell lines, the compound exhibited potent anti-proliferative effects, suggesting its potential as a treatment option for hormone receptor-positive breast cancer.
- Colorectal Cancer : The compound demonstrated efficacy against HCT116 cells, indicating its broader applicability across different cancer types.
Q & A
Q. Purity Assessment :
How do structural modifications at the piperidine or pyridine moieties affect biological activity?
Advanced Research Question
SAR Strategies :
- Piperidine Modifications : Replacing dimethylamino with acetyl or hydroxyl groups alters lipophilicity and target binding. For example, bulkier groups reduce membrane permeability .
- Pyridine Substituents : Electron-withdrawing groups (e.g., Cl) at the 5-position enhance interactions with hydrophobic enzyme pockets, as seen in methionine aminopeptidase inhibitors .
Q. Experimental Design :
- Analog Synthesis : Prepare derivatives via Method B () with varied substituents.
- Activity Testing : Use enzyme inhibition assays (e.g., IC₅₀ measurements) and molecular docking to correlate structure with function .
How can researchers resolve discrepancies in reported biological activities across studies?
Data Contradiction Analysis
Potential Causes :
- Assay Variability : Differences in buffer pH (e.g., Tris vs. HEPES) or incubation time may skew IC₅₀ values .
- Compound Stability : Hydrolytic degradation under acidic conditions (e.g., gastric pH) can reduce observed activity .
Q. Resolution Strategies :
- Standardized Protocols : Adopt consistent assay conditions (e.g., 37°C, pH 7.4) and validate purity via HPLC .
- Control Experiments : Include reference inhibitors (e.g., bestatin for aminopeptidase studies) to calibrate activity measurements .
What strategies optimize catalytic systems in cross-coupling reactions for derivatives?
Advanced Research Question
Catalyst Optimization :
- Ligand Effects : Bulky ligands (e.g., PPh₃) stabilize Pd(0) intermediates, improving turnover in Suzuki-Miyaura couplings .
- Solvent Screening : Polar aprotic solvents (DMF, DME) enhance Pd solubility, while H₂O co-solvents accelerate oxidative addition .
Case Study : A 10 mol% Pd(PPh₃)₄ system achieved 85% yield for 5-chloropyridin-2-amine coupling, but reducing catalyst to 5 mol% required longer reaction times (3 h) .
How to assess purity and stability under varying storage conditions?
Basic Research Question
Stability Protocols :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
